Methyl Ferulate is a phenolic compound commonly found in various plants, notably in grains like rice and wheat, as well as in fruits and vegetables [, ]. Chemically, it is the methyl ester of Ferulic acid []. It belongs to the class of hydroxycinnamic acids [] and serves as a precursor to various bioactive compounds in plants. Methyl Ferulate, thanks to its antioxidant properties, plays a crucial role in plant defense mechanisms against oxidative stress []. Due to its diverse biological activities, Methyl Ferulate is a subject of interest for a wide range of scientific investigations focusing on its potential applications in the food, cosmetic, and pharmaceutical industries [].
Methyl Ferulate exhibits its antioxidant effect primarily through its ability to scavenge free radicals [, ]. The phenolic hydroxyl group donates a hydrogen atom to the free radical, neutralizing it. The resulting Ferulate radical is relatively stable and undergoes further reactions to form less reactive species, thus breaking the chain reaction of lipid peroxidation.
Methyl Ferulate is a white to off-white crystalline powder []. It has a melting point of approximately 62-64°C [] and is soluble in various organic solvents such as methanol, ethanol, acetone, and ethyl acetate []. Its solubility in water is limited. Spectroscopic data, including IR and NMR spectra, are available for its identification and characterization []. Studies have also investigated its solubility in specific organic solvents like tert-butanol, tert-pentanol, ethyl acetate, and n-hexane []. These studies have determined thermodynamic properties related to its dissolution in these solvents.
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